Cyclopentyl 7-(4-ethoxy-3-methoxyphenyl)-2-methyl-4-(5-methylfuran-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopentyl 7-(4-ethoxy-3-methoxyphenyl)-2-methyl-4-(5-methylfuran-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with potential applications in medicinal chemistry. This compound is characterized by its unique structure, which includes a cyclopentyl ring, a quinoline core, and various functional groups that contribute to its chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentyl 7-(4-ethoxy-3-methoxyphenyl)-2-methyl-4-(5-methylfuran-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common approach is the use of metal-catalyzed reactions, which are known for their efficiency and selectivity. For example, the synthesis might start with the preparation of key intermediates through reactions such as reductive coupling, followed by cyclization and functional group modifications .
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions using optimized conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Cyclopentyl 7-(4-ethoxy-3-methoxyphenyl)-2-methyl-4-(5-methylfuran-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to reduce specific functional groups, altering the compound’s properties.
Substitution: Commonly involves the replacement of one functional group with another, which can significantly change the compound’s reactivity and biological activity.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. Reaction conditions often involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds. Substitution reactions can introduce new functional groups, leading to a variety of structurally related compounds.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism of action for Cyclopentyl 7-(4-ethoxy-3-methoxyphenyl)-2-methyl-4-(5-methylfuran-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is not well-documented. it is believed to interact with specific molecular targets and pathways, potentially involving neurotransmitter systems in the central nervous system. Further research is needed to elucidate the precise mechanisms and identify the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
Tricyclic Antidepressants (TCAs): Share structural similarities and are used in the treatment of depression.
Selective Serotonin Reuptake Inhibitors (SSRIs): Another class of antidepressants with different mechanisms of action.
Other Quinoline Derivatives: Compounds with similar core structures but different functional groups, leading to varied biological activities.
Uniqueness
Cyclopentyl 7-(4-ethoxy-3-methoxyphenyl)-2-methyl-4-(5-methylfuran-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is unique due to its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and potential therapeutic applications.
Properties
Molecular Formula |
C30H35NO6 |
---|---|
Molecular Weight |
505.6 g/mol |
IUPAC Name |
cyclopentyl 7-(4-ethoxy-3-methoxyphenyl)-2-methyl-4-(5-methylfuran-2-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C30H35NO6/c1-5-35-24-13-11-19(16-26(24)34-4)20-14-22-28(23(32)15-20)29(25-12-10-17(2)36-25)27(18(3)31-22)30(33)37-21-8-6-7-9-21/h10-13,16,20-21,29,31H,5-9,14-15H2,1-4H3 |
InChI Key |
NNBHOEVKDHOCJE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2CC3=C(C(C(=C(N3)C)C(=O)OC4CCCC4)C5=CC=C(O5)C)C(=O)C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.